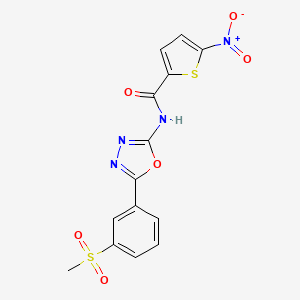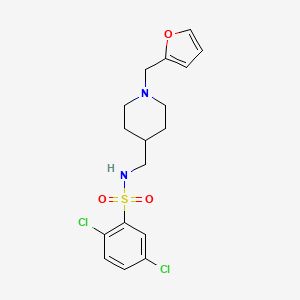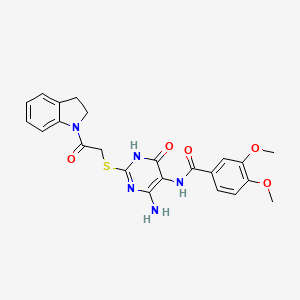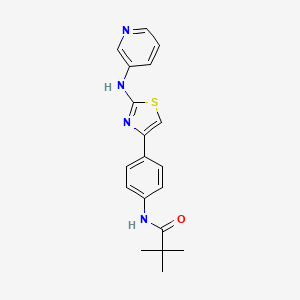![molecular formula C23H23N5O4 B2376441 2-(3,4-dimethoxyphenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide CAS No. 946272-70-4](/img/structure/B2376441.png)
2-(3,4-dimethoxyphenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives involves the alkylation of 3-(2-,3- and 4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones with various alkylating agents . Another example is the synthesis of 3-methylthio-1-phenyl-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one derivatives via tandem aza-Wittig and annulation reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques such as X-ray diffraction and density functional theory (DFT) calculations . These techniques can provide detailed information about the three-dimensional arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation or breaking of bonds within the triazolo[4,3-b]pyridazine ring system . These reactions can be influenced by various factors, including the presence of other functional groups on the molecule, the reaction conditions, and the choice of reagents.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be influenced by factors such as the presence of functional groups and the overall structure of the molecule .Applications De Recherche Scientifique
Synthesis and Biological Assessment
Fused heterocyclic 1,2,4-triazoles, closely related to the queried compound, have garnered attention for their diverse biological properties. Research has focused on developing synthesis methods for novel compounds in this category and assessing their biological activities. A study by Karpina et al. (2019) outlines the synthesis of a diverse set of acetamides, including analogs bearing a 1,2,4-oxadiazole cycle, and their pharmacological activity prognosis (Karpina et al., 2019).
Antiviral Applications
Compounds structurally similar to the one have demonstrated potential in antiviral applications. For instance, Shamroukh and Ali (2008) investigated the anti-hepatitis A virus (HAV) activity of novel triazolo[4,3-b]pyridazine derivatives, with some showing significant effects against HAV (Shamroukh & Ali, 2008).
Anticancer and Antimicrobial Activity
Research by Kumar et al. (2019) on N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazines, which share a similar structural motif, revealed inhibition activity against cancer cell lines and antimicrobial properties. This highlights the potential of these compounds in developing new therapeutic agents (Kumar et al., 2019).
Insecticidal Properties
The research by Fadda et al. (2017) on heterocycles incorporating a thiadiazole moiety, which is structurally related to the compound , showed promising insecticidal activity against the cotton leafworm, Spodoptera littoralis. This suggests the potential use of such compounds in pest control (Fadda et al., 2017).
Antioxidant Ability
Shakir, Ali, and Hussain (2017) synthesized derivatives of 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl, closely related to the compound of interest, and evaluated their antioxidant abilities. Their findings suggest potential applications in developing antioxidant agents (Shakir, Ali, & Hussain, 2017).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-b][1,2,4]triazines, have been reported to interact with various targets
Mode of Action
The exact mode of action of this compound is currently unknown. For instance, some [1,2,4]triazolo[4,3-b][1,2,4]triazines have been found to exhibit thermally activated delayed fluorescence (TADF) activities
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways
Result of Action
Compounds with similar structures have been reported to exhibit various effects, such as thermally activated delayed fluorescence
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-30-18-9-8-16(14-19(18)31-2)15-21(29)24-12-13-32-22-11-10-20-25-26-23(28(20)27-22)17-6-4-3-5-7-17/h3-11,14H,12-13,15H2,1-2H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNICTVERBXCNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-Difluorospiro[2.3]hexan-5-amine hydrochloride](/img/structure/B2376358.png)


![[9]Cycloparaphenylene](/img/structure/B2376363.png)

amino}acetamide](/img/structure/B2376365.png)


![2-(4-{3-[(4-Fluorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2376370.png)




![5-Oxaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B2376379.png)